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Cis-1,3,3a,4,5,7a-hexahydroisobenzofuran

Cat. No.: B12904153
CAS No.: 50305-98-1
M. Wt: 124.18 g/mol
InChI Key: HTGMLRPUGQRWDI-JGVFFNPUSA-N
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Description

Significance of Alicyclic Ether Scaffolds in Organic Synthesis and Structural Diversity

Alicyclic ethers, such as hexahydroisobenzofuran, are of considerable importance in organic synthesis. The ether linkage, while relatively inert, can influence the conformation of the fused ring system and direct the stereochemical outcome of subsequent reactions. These scaffolds serve as versatile building blocks, allowing for the introduction of various functional groups and the construction of more complex molecular architectures. orgsyn.org The inherent polarity of the ether oxygen can also modulate the solubility and binding properties of molecules, a crucial aspect in the design of bioactive compounds. The structural rigidity and defined stereochemistry of fused bicyclic systems like Cis-1,3,3a,4,5,7a-hexahydroisobenzofuran provide a robust platform for the development of novel therapeutic agents and advanced materials.

Historical Context of Hexahydroisobenzofuran Synthesis and Exploration

The exploration of hexahydroisobenzofuran frameworks is intrinsically linked to the development of fundamental organic reactions. Historically, the synthesis of these structures has been dominated by two principal strategies: the Diels-Alder reaction and the catalytic hydrogenation of phthalic anhydride (B1165640) derivatives.

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, has been a cornerstone in the synthesis of hexahydroisobenzofurans. The reaction between a furan (B31954) derivative (as the diene) and a suitable dienophile can lead to the formation of the bicyclic ether core. scholaris.ca While the direct Diels-Alder reaction of furan with ethylene (B1197577) to produce the parent this compound is known, more commonly, substituted furans and dienophiles are employed to achieve greater control over regioselectivity and stereoselectivity. scholaris.ca

Alternatively, the catalytic hydrogenation of phthalic anhydride and its derivatives has provided another major route to this class of compounds. Phthalic anhydride, a readily available industrial chemical first synthesized in 1836, can be selectively hydrogenated to yield various reduced products, including hexahydroisobenzofuranones, which can then be further transformed into the desired hexahydroisobenzofuran.

Scope and Research Trajectories for this compound Chemistry

Current and future research involving the this compound scaffold is multifaceted. A significant area of investigation lies in its use as a precursor for the synthesis of complex natural products and their analogues. The defined stereochemistry of the cis-fused system makes it an attractive starting point for asymmetric synthesis.

Furthermore, the incorporation of the hexahydroisobenzofuran motif into larger molecules is being explored for the development of new materials with tailored properties. The rigidity and polarity of the scaffold can influence the packing of molecules in the solid state, leading to materials with specific optical or electronic properties. The development of more efficient and stereoselective synthetic methods to access functionalized derivatives of this compound remains an active area of research, with a focus on catalytic and environmentally benign processes.

Interactive Data Tables

Table 1: Physicochemical Properties of a Substituted Hexahydroisobenzofuran Derivative

PropertyValueSource
Molecular FormulaC10H12O4 chemspider.com
Molecular Weight196.202 g/mol chemspider.com
Melting PointNot available chegg.com
Boiling PointNot available chegg.com
DensityNot available chegg.com

Table 2: Spectroscopic Data for cis-1,3,3a,4,5,7a-hexahydro-5-methyl-3-oxo-4-isobenzofuran-carboxylic acid

Spectroscopic TechniqueKey FeaturesSource
IR Spectroscopy 3278.8 cm⁻¹ (O-H stretch, carboxylic acid), 3005 cm⁻¹ (C-H stretch, sp²), 2901 cm⁻¹ (C-H stretch, sp³), 1760.8 cm⁻¹ (C=O stretch, lactone), 1727.7 cm⁻¹ (C=O stretch, carboxylic acid) chegg.com
¹H NMR Spectroscopy A complex spectrum with signals corresponding to vinylic, methine, and methylene (B1212753) protons. H-H COSY analysis reveals correlations between adjacent protons, confirming the connectivity of the bicyclic framework. youtube.com youtube.comchegg.com
¹³C NMR Spectroscopy Signals corresponding to carbonyl carbons of the lactone and carboxylic acid are observed at high chemical shifts. Other signals are consistent with the sp² and sp³ hybridized carbons of the hexahydroisobenzofuran ring system. chegg.comchegg.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O B12904153 Cis-1,3,3a,4,5,7a-hexahydroisobenzofuran CAS No. 50305-98-1

Properties

CAS No.

50305-98-1

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

(3aS,7aR)-1,3,3a,4,5,7a-hexahydro-2-benzofuran

InChI

InChI=1S/C8H12O/c1-2-4-8-6-9-5-7(8)3-1/h1,3,7-8H,2,4-6H2/t7-,8+/m0/s1

InChI Key

HTGMLRPUGQRWDI-JGVFFNPUSA-N

Isomeric SMILES

C1C[C@@H]2COC[C@@H]2C=C1

Canonical SMILES

C1CC2COCC2C=C1

Origin of Product

United States

Advanced Synthetic Methodologies for Cis 1,3,3a,4,5,7a Hexahydroisobenzofuran and Its Structural Analogues

Cycloaddition-Based Syntheses

Cycloaddition reactions represent a powerful and atom-economical approach for the construction of the core skeleton of hexahydroisobenzofuran. These methods, particularly the Diels-Alder reaction and its variants, allow for the efficient formation of the bicyclic ring system with a high degree of stereocontrol.

Diels-Alder Reactions and Derivatives

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone in the synthesis of six-membered rings and has been extensively applied to the preparation of hexahydroisobenzofuran systems. organicreactions.orgresearchgate.net This reaction typically involves the cycloaddition of a conjugated diene to a dienophile, often an electron-deficient alkene, to form a cyclohexene (B86901) derivative. organicreactions.orgresearchgate.net

A highly efficient approach to the synthesis of isobenzofuran (B1246724) derivatives involves a tandem sequence of reactions. One such strategy is the tandem intramolecular benzyne-furan cycloaddition. nih.govnih.gov In this methodology, a benzyne (B1209423) precursor and furan (B31954) moieties are linked, often by silicon tethers. nih.govnih.gov The in situ generation of the benzyne triggers a cascade of intramolecular Diels-Alder reactions, rapidly assembling a complex polycyclic framework. nih.govnih.gov This method has been successfully utilized in the total synthesis of complex natural products like vineomycinone B2 methyl ester. nih.govnih.gov The resulting bisoxabenzonorbornadienes can then be converted to the desired anthrarufin core. nih.govnih.gov

Another elegant tandem approach involves the Diels-Alder reaction between a diene, such as (E,E)-2,4-hexadien-1-ol, and a dienophile like maleic anhydride (B1165640). The initial cycloadduct can then undergo a subsequent intramolecular nucleophilic acyl substitution to furnish the lactone ring of the hexahydroisobenzofuran system, for instance, yielding all cis-1,3,3a,4,5,7a-hexahydro-5-methyl-3-oxo-4-isobenzofurancarboxylic acid. youtube.com

Intermolecular Diels-Alder reactions provide a direct route to the hexahydroisobenzofuran core. A variety of dienes and dienophiles can be employed. For example, the reaction of 1-chloro-2,3,4,5-tetraethylphosphole with maleic anhydride results in the formation of an endo-cycloadduct, 4-chloro-1,7,8,9-tetraethyl-4-oxa-10-phosphatricyclo[5.2.1.02,6]deca-8-ene-3,5-dione. arkat-usa.org This highlights the utility of heteroatom-substituted dienes in these cycloadditions.

The use of furan derivatives as dienes in Diels-Alder reactions is a well-established and "green" synthetic strategy due to the renewable nature of many furans. nih.gov While electron-rich furans are typically more reactive, recent studies have shown that even electron-poor furans, such as 2-furoic acids and their derivatives, can effectively participate in Diels-Alder reactions with maleimide (B117702) dienophiles, particularly when the reaction is conducted in water. rsc.org Similarly, furfural (B47365) derivatives can undergo direct Diels-Alder cycloadditions with maleimides in an aqueous medium. tudelft.nl This is attributed to the exergonic hydration of the carbonyl group in the adduct, which provides an additional thermodynamic driving force. tudelft.nl

The table below summarizes selected examples of intermolecular Diels-Alder reactions for the synthesis of isobenzofuran precursors.

DieneDienophileProductReference
1-Chloro-2,3,4,5-tetraethylphospholeMaleic anhydride4-Chloro-1,7,8,9-tetraethyl-4-oxa-10-phosphatricyclo[5.2.1.02,6]deca-8-ene-3,5-dione arkat-usa.org
Furan-2-carboxylic acidN-Methylmaleimide7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivative rsc.org
FurfuralMaleimide7-Oxanorbornene derivative with a formyl group tudelft.nl

Ruthenium catalysts have emerged as powerful tools for a variety of cycloaddition reactions. nih.gov In the context of forming isobenzofuran-related structures, ruthenium(0)-catalyzed transfer hydrogenative cycloadditions offer a novel and efficient approach. nih.gov For instance, the [2+2+2] cycloaddition of 1,2-dione-diynes catalyzed by ruthenium(0) has been successfully applied to the synthesis of soluble diindenoperylenes. nih.gov This methodology represents a green chemical process and allows for the precise construction of complex polycyclic aromatic hydrocarbons. nih.gov

Ruthenium catalysts, such as [Cp*Ru(cod)Cl], can also catalyze intramolecular (3+2) cycloadditions of enynes to form bicyclic systems. nih.gov While not directly forming a hexahydroisobenzofuran, these methods showcase the versatility of ruthenium in constructing complex ring systems through cycloaddition pathways.

Montmorillonite (B579905) Clay Catalyzed Condensation Reactions

Montmorillonite clays (B1170129) have gained significant attention as inexpensive, environmentally friendly, and reusable heterogeneous catalysts for a wide range of organic transformations. jocpr.comresearchgate.net These clays possess both Brønsted and Lewis acidic sites, which can be modulated by simple treatments like heating. depaul.edu Their catalytic activity has been harnessed for condensation reactions leading to the formation of isobenzofuran precursors.

A notable application of clay catalysis in this field is the condensation of terpene isomers, such as 2-carene (B1609329), with carbonyl compounds. researchgate.net The reaction of 2-carene with 4-methoxybenzaldehyde (B44291) over halloysite (B83129) nanotubes, a type of aluminosilicate (B74896) clay, has been shown to produce isobenzofuran derivatives with good selectivity. researchgate.net The weak acidity of halloysite is crucial for favoring the desired condensation while minimizing side reactions like isomerization of the carene starting material. researchgate.net DFT calculations have indicated that the interaction of the aldehyde with the cyclopropane (B1198618) ring of 2-carene is a key step in the formation of the isobenzofuran product. researchgate.net

Montmorillonite clays have also been shown to catalyze various other reactions that can be precursors to the isobenzofuran skeleton, such as Michael additions and aldol (B89426) condensations. jocpr.comrsc.org For example, montmorillonite KSF can catalyze cross-aldol condensations between aromatic aldehydes and ketones to form chalcones, which can be further elaborated into more complex cyclic systems. nih.gov

The table below provides an overview of the catalytic activity of montmorillonite clays in relevant reactions.

Reaction TypeReactantsCatalystKey FindingReference
Condensation2-Carene, 4-MethoxybenzaldehydeHalloysite NanotubesWeak acidity of the catalyst favors isobenzofuran formation. researchgate.net
Michael AdditionSilyl (B83357) ketene (B1206846) acetals, α,β-Unsaturated estersMontmorilloniteEfficient formation of Michael adducts. rsc.org
Cross-Aldol CondensationAcetophenone, BenzaldehydeMontmorillonite KSFSolvent-free synthesis of chalcones under microwave irradiation. nih.gov
Heterogeneous Catalysis and Reaction Outcomes

Heterogeneous catalysis is pivotal in the synthesis of saturated cyclic ethers and lactones from unsaturated precursors, such as derivatives of maleic anhydride or nadic anhydride. mdpi.comwikipedia.org The catalytic hydrogenation of the carbon-carbon double bond and the subsequent or concurrent reduction of the anhydride group are key steps. The choice of metal catalyst, support, and reaction conditions significantly influences the reaction's outcome, determining the yield and selectivity towards the desired product, such as the saturated lactone γ-butyrolactone (GBL) or the fully reduced diol. mdpi.comrsc.orgtue.nl

The hydrogenation of maleic anhydride, a related precursor, has been studied using various transition metal catalysts supported on ceria (CeO₂). mdpi.com These studies provide insight into the catalytic pathways applicable to anhydride derivatives. For instance, Ni/CeO₂ catalysts have demonstrated high activity for the complete conversion of maleic anhydride. mdpi.com The reaction typically proceeds through the formation of an intermediate, succinic anhydride, which is then further hydrogenolyzed to γ-butyrolactone (GBL). mdpi.com The efficiency of this second step is highly dependent on the catalyst; Ni/CeO₂ and Co/CeO₂ are active in the hydrogenolysis of the saturated anhydride to the lactone, whereas Cu/CeO₂ is inert for this transformation. mdpi.com

The catalytic activity is attributed to a synergy between the dispersed transition metal and the support material. mdpi.com Metal dispersion and the electronic properties of the metal are critical factors. mdpi.com For example, in the hydrogenation of methyl oleate, Ru-Sn-B/Al₂O₃ catalysts have been shown to be effective, indicating the potential of bimetallic systems in achieving high selectivity for specific reduction products. tue.nl These findings are directly relevant to the synthesis of cis-1,3,3a,4,5,7a-hexahydroisobenzofuran, which can be derived from the hydrogenation of the corresponding unsaturated anhydride.

Table 1: Heterogeneous Catalyst Systems for Anhydride Hydrogenation and Related Reactions

Catalyst SystemPrecursor/SubstratePrimary Product(s)Key FindingsReference
Ni/CeO₂Maleic AnhydrideSuccinic Anhydride, γ-Butyrolactone (GBL)Highest activity among M/CeO₂ (M=Ni, Co, Cu); effective for both C=C hydrogenation and subsequent hydrogenolysis to lactone. mdpi.com
Co/CeO₂Maleic AnhydrideSuccinic Anhydride, γ-Butyrolactone (GBL)Moderate activity; capable of hydrogenolysis to the lactone after initial hydrogenation is complete. mdpi.com
Cu/CeO₂Maleic AnhydrideSuccinic AnhydrideLower activity compared to Ni and Co; inert for the hydrogenolysis of succinic anhydride to GBL. mdpi.com
Ru–Sn–B/Al₂O₃Methyl OleateOleyl AlcoholDemonstrates the efficacy of promoted bimetallic catalysts for the selective hydrogenation of ester functionalities. tue.nl

Chemoenzymatic Synthetic Routes

Chemoenzymatic methods offer a powerful approach to synthesizing chiral compounds with high stereoselectivity under mild conditions. The use of enzymes, particularly lipases, for kinetic resolution and the production of key intermediates is a cornerstone of this strategy. nih.gov

Enzymes are highly effective in differentiating between enantiomers or diastereomers in a racemic mixture. Lipases, for instance, can selectively catalyze the hydrolysis of an ester group in one stereoisomer, leaving the other intact. This process, known as enzymatic kinetic resolution, is a well-established method for obtaining enantiomerically pure compounds.

In the context of hexahydroisobenzofuran synthesis, this can be applied to a racemic mixture of an esterified precursor. For example, a lipase (B570770) from Pseudomonas cepacia (PCL) has been effectively used for the asymmetric hydrolysis of ketoprofen (B1673614) ethyl ester, showcasing its potential for resolving chiral molecules. nih.gov By analogy, a racemic ester precursor to this compound could be resolved. The enzyme would selectively hydrolyze one diastereomer to its corresponding alcohol, allowing for the separation of the unreacted ester and the hydrolyzed alcohol, thereby yielding two diastereomerically enriched product streams.

Lipases are widely used for lactone synthesis through ring-opening polymerization or esterification reactions. oup.comnih.gov For example, immobilized lipase from Candida antarctica has been shown to be an extremely efficient catalyst for the ring-opening polymerization of lactones. oup.comgoogle.com This same catalytic principle can be applied to intramolecular esterification (lactonization) of a suitable hydroxy-acid precursor to form a hexahydroisobenzofuranone.

Immobilization can be achieved through various methods, including adsorption, entrapment, or covalent binding to supports like porous polymers or magnetic cellulose (B213188) nanocrystals (MCNCs). nih.govnih.govmdpi.com Immobilization on MCNCs, for instance, has been shown to significantly enhance the stability, solvent tolerance, and catalytic efficiency of Pseudomonas cepacia lipase (PCL). nih.gov Such enhanced stability is crucial for industrial-scale production, where enzymes must withstand harsh reaction conditions. mdpi.com

Table 2: Applications of Immobilized Enzymes in Lactone and Ester Synthesis

EnzymeImmobilization Support/MethodApplicationAdvantages of ImmobilizationReference
Lipase from Candida antarcticaPorous aliphatic olefin polymer (adsorption)Ring-opening polymerization of lactones; ester synthesisExtremely efficient catalysis, high ester synthesis activity, enhanced stability. oup.comgoogle.com
Lipase from Pseudomonas cepacia (PCL)Magnetic Cellulose Nanocrystals (MCNCs)Asymmetric hydrolysis of estersEnhanced stability, solvent tolerance, reusability (≥6 cycles), higher catalytic efficiency. nih.gov
Various LipasesSol-gel matricesEsterification reactionsOvercomes activity inhibition by alcohols and solvents; improved thermal stability. nih.gov
Various Fungal EnzymesNanoscale and conventional materialsBiosynthesis and biodegradationImproved stability and catalytic ability for diverse applications. nih.gov

Other Advanced Synthetic Strategies

Beyond catalysis and enzymatic routes, other advanced methods are employed to construct the hexahydroisobenzofuran core. These strategies often focus on forming the ether linkage through dehydration or constructing the bicyclic system via cleavage and cyclization reactions.

The formation of the furan ring in this compound can be achieved via the intramolecular cyclodehydration of a corresponding 1,4-diol precursor, specifically cis-1,2-bis(hydroxymethyl)cyclohex-4-ene. This reaction involves the formation of an ether bond by eliminating a molecule of water.

Various protocols have been developed for the cyclodehydration of diols. researchgate.net Acid-catalyzed methods are common but can lead to undesired side reactions and isomerization, particularly with chiral substrates. google.com More advanced and selective methods have been explored. For instance, the use of phosphonium (B103445) salts or phosphoranes as dehydrating agents can convert (Z)-1,5-syn-endiols into 2,6-trans-5,6-dihydropyrans, a related class of cyclic ethers. nih.gov This approach highlights the potential for specific reagents to control the stereochemical outcome of the cyclization. Another innovative approach is the use of high-temperature water (HTW) as both a solvent and a catalyst, which can drive the dehydration of diols like 1,4-butanediol (B3395766) to form tetrahydrofuran (B95107) (THF) under sub-critical conditions. google.com This method offers a greener alternative to traditional acid catalysis. google.com

An alternative strategy involves the construction of the bicyclic isobenzofuran skeleton from a suitable polycyclic precursor. This often begins with a Diels-Alder reaction to form a complex carbocycle, which is then modified through oxidative cleavage and subsequent cyclization. A common starting material for related structures is dicyclopentadiene, formed from the dimerization of cyclopentadiene (B3395910). nih.gov

The synthesis of this compound can be envisioned starting from the Diels-Alder adduct of cyclopentadiene and maleic anhydride, which is known as nadic anhydride or cis-5-norbornene-2,3-dicarboxylic anhydride. wikipedia.org The double bond within the norbornene framework can be subjected to oxidative cleavage (e.g., ozonolysis or permanganate (B83412) oxidation) to yield a substituted cyclopentane (B165970) or cyclohexane (B81311) derivative with carboxylic acid or aldehyde functionalities. These functionalities can then be reduced to alcohols, and the resulting diol can undergo intramolecular cyclization (dehydration) to form the final hexahydroisobenzofuran ring system. This multi-step sequence allows for precise control over the stereochemistry of the final product, which is dictated by the stereochemistry of the initial Diels-Alder reaction. researchgate.net

Mechanistic Investigations of Hexahydroisobenzofuran Formation and Transformations

Theoretical Frameworks in Reaction Mechanism Elucidation

Theoretical chemistry provides powerful tools to elucidate reaction mechanisms, offering insights into the energetics and geometries of molecules as they transform from reactants to products. For reactions involving furan (B31954) and isobenzofuran (B1246724) derivatives, Density Functional Theory (DFT) and Frontier Molecular Orbital Theory (FMOT) are the predominant frameworks employed. These methods are crucial for understanding the stereoselectivity and regioselectivity often observed in the synthesis of complex molecules derived from these heterocycles. While these frameworks are well-established, their direct application to provide specific data for Cis-1,3,3a,4,5,7a-hexahydroisobenzofuran is not documented in the available literature.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the Diels-Alder reactions of furans and isobenzofurans, which are the precursors to hexahydroisobenzofurans. These studies often focus on the initial cycloaddition step that forms the bicyclic ether framework.

In computational chemistry, geometry optimization is the process of finding the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. nih.gov For the study of reaction mechanisms, the geometries of reactants, transition states, and products are optimized. Subsequent frequency calculations are performed to characterize these optimized structures. nih.gov For a stable molecule (reactant or product), all calculated vibrational frequencies will be real. For a transition state, there will be exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

While this is a standard computational procedure, specific data tables containing the optimized geometries (bond lengths, angles, and dihedrals) and vibrational frequencies for this compound are not available in the searched scientific literature.

A transition state represents the highest energy point along the lowest energy path of a reaction. wikipedia.orgpressbooks.pubyoutube.com Its characterization is fundamental to understanding the kinetics of a chemical process. wikipedia.orgpressbooks.pubyoutube.com Computationally, a transition state is located and then verified by frequency analysis to ensure it has one and only one imaginary frequency. youtube.com

To confirm that a located transition state connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. acs.org This analysis maps the reaction pathway downhill from the transition state, ideally leading to the reactant complex on one side and the product complex on the other.

For the formation or transformation of this compound, specific details of the transition state structures and their corresponding IRC analyses are not documented in the available research.

The activation energy (Ea) of a reaction is the minimum amount of energy required for reactants to transform into products and is a key determinant of the reaction rate. mdpi.com Computationally, this is determined by calculating the energy difference between the reactants and the transition state. By mapping the energies of all reactants, intermediates, transition states, and products, a reaction energy profile can be constructed.

For complex reactions with multiple possible pathways, this analysis allows for the identification of the most favorable reaction channel—the one with the lowest activation barrier. Studies on the Diels-Alder reaction of furan with dienophiles like maleimide (B117702) have shown that the endo adduct is kinetically favored (lower activation energy), while the exo adduct is thermodynamically more stable. acs.orgnih.gov However, specific activation energy profiles and reaction channel analyses for the formation or transformation of this compound are not available.

A computational study on the Diels-Alder reaction between isobenzofuran and ethylene (B1197577) using DFT at the M062X/6–311G(d,p) level of theory determined that the reaction is non-polar, with activation barriers higher than 18 kcal/mol in both the gas phase and in solution. chemmethod.com The study found that the barrier energy values increased in the solution phase compared to the gas phase. chemmethod.com

Table 1: Theoretical Activation and Reaction Energies for Furan/Maleimide Diels-Alder Reaction

Adduct ΔG‡ (kcal/mol) ΔG (kcal/mol)
endo Kinetically Favored Less Stable
exo Kinetically Disfavored Thermodynamically Favored

This table represents generalized findings for the furan/maleimide reaction, as specific data for this compound is unavailable.

Charge density analysis provides insight into the distribution of electrons within a molecule and how this distribution changes during a chemical reaction. rsc.orgrsc.orgresearchgate.net This can be used to characterize the nature of chemical bonds, including the partial bonds formed in a transition state. rsc.orgrsc.orgresearchgate.net The Quantum Theory of Atoms in Molecules (QTAIM) is a common method used for this purpose, where the analysis of the electron density and its Laplacian can reveal bond critical points and characterize intermolecular interactions. researchgate.net

Such analyses can elucidate the electronic nature of the transition state, for example, by quantifying charge transfer between the reacting species. In the context of the Diels-Alder reaction of isobenzofuran and ethylene, the global electron density transfer (GEDT) was found to be low, indicating a non-polar reaction mechanism. chemmethod.com However, a detailed charge density analysis specifically for the bond formation processes leading to or involving this compound is not present in the surveyed literature.

Frontier Molecular Orbital Theory (FMOT) is a powerful model for explaining the outcomes of pericyclic reactions, such as the Diels-Alder reaction. mdpi.com The theory posits that the primary interactions governing the reaction occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. mdpi.com The energy gap between the HOMO and LUMO is a key indicator of reactivity; a smaller gap generally corresponds to a faster reaction.

In the context of the Diels-Alder reaction of furans, which are electron-rich dienes, the reaction is typically favored with electron-poor dienophiles. This is described as a normal-electron-demand Diels-Alder reaction, where the key interaction is between the HOMO of the furan and the LUMO of the dienophile. The stereoselectivity of these reactions (the preference for endo or exo products) is often explained by secondary orbital interactions, which are additional stabilizing interactions between the frontier orbitals in the transition state.

While FMOT provides a robust qualitative framework for understanding the formation of the isobenzofuran skeleton, a specific quantitative FMOT analysis, including orbital energy diagrams and coefficient comparisons for the formation of this compound, is not available in the reviewed scientific papers.

Density Functional Theory (DFT) Applications

Stereochemical Control and Diastereoselective Pathways

The spatial arrangement of atoms, or stereochemistry, is a fundamental aspect of organic chemistry that profoundly influences the properties and reactivity of molecules. rijournals.com In the synthesis of complex structures like this compound, controlling the stereochemical outcome is paramount for obtaining the desired isomer with specific functionalities. rijournals.com This control is typically achieved through diastereoselective pathways, which favor the formation of one diastereomer over others.

This stereochemical outcome is often dictated by the geometry of the reactants in the cycloaddition reactions used for its synthesis. For instance, the Diels-Alder reaction between a diene and a dienophile like maleic anhydride (B1165640), a cyclic and cis-restricted dienophile, reliably produces a cis-fused bicyclic framework. researchgate.net A documented example is the reaction of maleic anhydride with (2E,4E)-hexa-2,4-dien-1-ol, which exclusively yields the cis-bicyclo[4.3.0] molecular structure as confirmed by crystal structure analysis. researchgate.net This demonstrates that the inherent geometry of the dienophile directly translates into the cis-stereochemistry of the resulting hexahydroisobenzofuran ring system.

Many synthetic routes to the hexahydroisobenzofuran core involve cycloaddition reactions, where selectivity can be further described by the endo or exo approach of the reacting species. This selectivity refers to the orientation of the dienophile's substituents relative to the diene's π-system during the transition state. The endo product, often favored by secondary orbital interactions, has the substituent oriented towards the diene, while the exo product has it oriented away.

Achieving high levels of endo/exo diastereoselectivity can be challenging and is highly dependent on the specific reactants and conditions. nsf.gov For example, in (4+3) cycloadditions of N-methyloxidopyridinium ions with 4-substituted 1,3-butadienes, the reaction proceeds with excellent regioselectivity but shows a near-complete lack of diastereoselectivity, yielding approximately 1:1 mixtures of endo and exo isomers. nsf.gov However, selectivity can be strategically introduced. Research has shown that placing a trialkylsilyl substituent at the 2-position of the diene acts as a powerful directing group, leading to excellent endo selectivity. nsf.gov The steric and electronic properties of this silyl (B83357) group favor the endo approach during the cycloaddition, effectively controlling the stereochemical outcome. nsf.gov Computational studies on related Diels-Alder reactions confirm that the energy barrier for the formation of the endo adduct is often lower than that for the exo adduct, explaining the observed product ratios. nih.gov

Beyond diastereoselectivity, achieving enantioselectivity—the preferential formation of one of two enantiomers—is a critical goal, particularly in pharmaceutical applications. researchgate.net This is accomplished through chiral induction, where a chiral element directs the formation of a specific enantiomer. This can be done using a chiral auxiliary—a temporary chiral group attached to the substrate—or, more efficiently, through a chiral catalyst. youtube.com

In a relevant example of asymmetric catalysis for constructing related heterocyclic systems, a copper-catalyzed cyclizative aminoboration was developed to synthesize chiral 2,3-cis-disubstituted piperidines with high enantioselectivity. researchgate.net The success of this method relies on a chiral bidentate ligand, (S,S)-Ph-BPE, which coordinates to the copper catalyst. This chiral catalyst-substrate complex creates a stereochemically defined environment that forces the reaction to proceed through a lower energy transition state for one enantiomer over the other. researchgate.net The optimization of reaction parameters such as the solvent and base is crucial for maximizing both the chemical yield and the enantiomeric excess (ee). researchgate.net For instance, switching the solvent from THF to chlorobenzene (B131634) was found to be beneficial for enantioselectivity, boosting the ee from 87% to 95%. researchgate.net

Multi-Channel Reaction Analysis

The synthesis of complex molecules often involves competing reaction pathways, or channels, that can lead to different products. A multi-channel analysis seeks to understand and control these competing reactions. In the context of forming the hexahydroisobenzofuran skeleton via cycloaddition, potential competing channels include the formation of different regioisomers or diastereomers (endo vs. exo).

Modern computational chemistry provides powerful tools for analyzing these multi-channel reactions. nih.gov By calculating the energy profiles of the transition states for each possible pathway, researchers can predict which channel is kinetically favored. For example, in the Diels-Alder reactions of strained cyclic allenes, computational analysis showed that the formation of the endo adduct proceeds through a transition state with a significantly lower free energy of activation (ΔG‡) compared to the exo pathway. nih.gov This energy difference, typically 1.5–2.1 kcal/mol, quantitatively explains the experimentally observed high endo selectivity. nih.gov Similarly, studies on (4+3) cycloadditions have demonstrated that specific substitution patterns on the reactants can effectively shut down unwanted regioisomeric channels, leading to the formation of a single regioisomer as the major product. nsf.gov

Acid-Catalyzed Rearrangements and Cyclizations

Acids, both Brønsted and Lewis types, can play a significant role in both the formation and subsequent transformation of the hexahydroisobenzofuran ring system. Lewis acids are often employed as catalysts to enhance the rate and control the selectivity of cycloaddition reactions that form the core structure. rsc.org For instance, a novel Lewis acid-catalyzed tandem heterocyclization/formal [4+3] cycloaddition has been developed to provide stereoselective access to highly fused polyheterocycles. rsc.org

Furthermore, the cycloadducts themselves can undergo acid-catalyzed rearrangements. The oxygen-bridged bicyclic adducts that result from the Diels-Alder reaction of an isobenzofuran precursor are often subjected to acidic conditions. This treatment can induce aromatization, leading to the formation of substituted naphthalene (B1677914) derivatives. chemrxiv.org This demonstrates that the initial hexahydroisobenzofuran framework can serve as a versatile intermediate that can be rearranged into different structural motifs under acidic influence.

Byproduct Formation and Polymerization Pathways in Synthesis

A significant challenge in the synthesis of hexahydroisobenzofurans is the inherent instability of their immediate precursors, isobenzofurans (IBFs). chemrxiv.org IBFs are electron-rich, reactive dienes that are typically generated in situ because they readily dimerize or polymerize. chemrxiv.org This tendency to undergo self-reaction represents a major competing pathway that can significantly lower the yield of the desired cycloaddition product. chemrxiv.org

Spectroscopic and Computational Structural Analysis of Cis 1,3,3a,4,5,7a Hexahydroisobenzofuran Systems

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Elucidation

NMR spectroscopy stands as the most powerful tool for determining the three-dimensional structure of organic compounds in solution. For a molecule with multiple stereocenters like cis-1,3,3a,4,5,7a-hexahydroisobenzofuran, a suite of one- and two-dimensional NMR experiments is required to assign all proton and carbon signals and to establish the relative configuration of the stereogenic centers.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms in a molecule, respectively. The number of signals corresponds to the number of chemically non-equivalent nuclei, their chemical shifts indicate the electronic environment, signal integration (for ¹H NMR) reveals the relative number of protons, and coupling patterns provide information about neighboring nuclei.

In the ¹H NMR spectrum of a substituted derivative like cis-1,3,3a,4,5,7a-hexahydro-5-methyl-3-oxo-4-isobenzofuran-carboxylic acid, the signals are spread across a wide range. chegg.com Protons attached to carbons bearing oxygen atoms, such as those of the ether linkage or the lactone, are expected to resonate at lower field (downfield) due to the deshielding effect of the electronegative oxygen atom. youtube.com For instance, protons on the carbon adjacent to the ether oxygen can appear in the 4.0-4.5 ppm range. youtube.com Vinylic protons, if a double bond is present in the six-membered ring, would appear further downfield, while the aliphatic protons of the cyclohexane (B81311) ring and the bridgehead protons would typically be found in the upfield region. youtube.com

The ¹³C NMR spectrum provides complementary information. Carbonyl carbons of lactones or carboxylic acids are highly deshielded and appear significantly downfield, often in the range of 165-180 ppm. chegg.comchegg.com Carbons involved in ether linkages (C-O) also show downfield shifts compared to simple alkane carbons. The chemical shifts of the aliphatic and bridgehead carbons provide insight into the ring strain and substitution pattern. chegg.com

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted cis-Hexahydroisobenzofuran System Data based on cis-1,3,3a,4,5,7a-hexahydro-5-methyl-3-oxo-4-isobenzofuran-carboxylic acid. chegg.comchegg.com

Atom Type¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)~10-12 (broad)~170-175
Lactone Carbonyl (C=O)-~170-175
Vinylic Protons (C=CH)~5.5-6.0~120-140
Methylene (B1212753) protons adjacent to ether oxygen (-CH₂-O-)~4.0-4.5~70-80
Methine protons (CH)~2.5-3.5~40-55
Methylene protons (CH₂)~1.5-2.5~20-40
Methyl protons (-CH₃)~1.0-1.5~15-20

Note: The exact chemical shifts are highly dependent on the specific substitution pattern and the solvent used. chegg.comchegg.com

While 1D NMR provides a foundational dataset, 2D NMR techniques are essential for assembling the complete molecular structure of complex systems like this compound. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds (J-coupling). sdsu.edu By identifying cross-peaks between signals, one can trace the connectivity of protons within a spin system. For example, a COSY spectrum would show a correlation between a methine proton and its adjacent methylene or methine protons, allowing for the mapping of the aliphatic ring structure. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining stereochemistry. It identifies protons that are close in space (typically within 5 Å), regardless of whether they are connected through bonds. For the cis-fused ring system of this compound, NOESY correlations would be expected between the bridgehead protons (at 3a and 7a) and the protons on the same face of the rings, confirming the cis-fusion.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.comsdsu.edu It is an invaluable tool for assigning carbon signals based on their attached, and often more easily assigned, protons. The HSQC spectrum allows for the unambiguous identification of CH, CH₂, and CH₃ groups. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two to four bonds. youtube.comsdsu.edu This technique is critical for connecting different spin systems separated by quaternary carbons or heteroatoms. For instance, the protons on the methylene group adjacent to the ether oxygen (C1) would show an HMBC correlation to the bridgehead carbon (C7a), helping to piece together the bicyclic framework. researchgate.net

JMOD (J-Modulated Spin Echo) or DEPT (Distortionless Enhancement by Polarization Transfer): While not a 2D technique in the same vein, DEPT experiments are often run alongside 1D and 2D spectra to differentiate between CH, CH₂, and CH₃ carbons, which simplifies the analysis of the ¹³C and HSQC spectra.

The assignment of NMR signals for a complex molecule like this compound follows a systematic approach: youtube.com

Identify Key Signals: Start with easily identifiable signals in the 1D spectra. In substituted analogs, this could be a methyl group singlet or doublet. youtube.com

Establish Spin Systems with COSY: Use the starting signals to trace out proton-proton connectivities within the molecule using the COSY spectrum. This helps to identify fragments of the carbon skeleton. youtube.com

Assign Carbons with HSQC: Correlate each proton signal with its directly attached carbon using the HSQC spectrum. researchgate.net

Connect Fragments with HMBC: Use the long-range HMBC correlations to link the fragments identified via COSY. This is particularly useful for connecting parts of the molecule across quaternary carbons or the ether oxygen. youtube.comresearchgate.net

Confirm Stereochemistry with NOESY: Use through-space NOESY correlations to confirm the relative stereochemistry, such as the cis-junction of the two rings.

Vibrational Spectroscopy for Functional Group and Structural Characterization

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides valuable information about the functional groups present in a molecule.

The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its chemical bonds. The most prominent features would include:

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region due to the sp³ C-H bonds of the saturated rings.

C-O-C Stretching: A strong, characteristic band for the ether linkage, typically found in the 1050-1250 cm⁻¹ region.

For derivatives such as cis-1,3,3a,4,5,7a-hexahydro-5-methyl-3-oxo-4-isobenzofuran-carboxylic acid, additional, very strong bands would be present. chegg.comchegg.com

Table 2: Key IR Absorption Bands for a Substituted cis-Hexahydroisobenzofuran Derivative Data based on cis-1,3,3a,4,5,7a-hexahydro-5-methyl-3-oxo-4-isobenzofuran-carboxylic acid. chegg.comchegg.com

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3300-2500 (broad)Carboxylic AcidO-H stretch
~3005Vinylic C-HC=C-H stretch
~2901Aliphatic C-HC-H stretch
~1760LactoneC=O stretch
~1700Carboxylic AcidC=O stretch

The presence of two distinct carbonyl peaks can help differentiate between the lactone and the carboxylic acid functional groups. chegg.com The very broad absorption centered around 3000 cm⁻¹ is characteristic of the hydrogen-bonded O-H group of a carboxylic acid dimer. chegg.com

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can offer structural clues based on its fragmentation patterns.

For this compound (Molecular Formula: C₈H₁₂O), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺).

The fragmentation of the molecular ion upon electron ionization (EI) would be expected to follow pathways characteristic of cyclic ethers and bicyclic alkanes. Key fragmentation processes would likely involve:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is a common fragmentation pathway for ethers. This would lead to the formation of a stable oxonium ion.

Ring Opening: The initial molecular ion could undergo ring opening, followed by further fragmentation.

Retro-Diels-Alder (RDA) Reaction: Since the molecule is often formed via a Diels-Alder reaction, the reverse reaction can be a characteristic fragmentation pathway in the mass spectrometer. This would involve the cleavage of the six-membered ring, leading to the loss of a neutral diene molecule.

For more complex derivatives containing lactone and carboxylic acid groups, the fragmentation patterns become more intricate. libretexts.org Carboxylic acids often show a characteristic loss of a hydroxyl radical ([M-17]) or a carboxyl group ([M-45]). libretexts.org Lactones can undergo complex ring-opening and rearrangement reactions. The analysis of these fragmentation pathways provides a fingerprint that can be used to confirm the proposed structure. researchgate.netnih.gov

Computational Structural Prediction and Confirmation

Quantum Chemical Calculations for Conformation and Relative Stereochemistry

While specific computational studies on the conformation and relative stereochemistry of this compound are not found in the reviewed literature, the general approach for its derivatives involves the use of quantum chemical calculations. These computational methods are instrumental in predicting the most stable three-dimensional arrangements (conformers) of the molecule and confirming the relative orientation of its stereocenters.

For related substituted hexahydroisobenzofuran systems, density functional theory (DFT) is a commonly employed method. Functionals such as B3LYP, often paired with a basis set like 6-31G(d,p), are used to perform geometry optimizations. These calculations help in identifying the lowest energy conformers and understanding the puckering of the fused ring system. The cis-fusion of the bicyclic system imposes significant conformational constraints, and computational models can elucidate the preferred half-chair or envelope conformations of the cyclohexene (B86901) and dihydrofuran rings, respectively.

The relative stereochemistry, which is crucial in these cyclic systems, can be investigated by calculating the energies of all possible diastereomers. The isomer with the lowest calculated energy is predicted to be the most stable and, therefore, the most likely to be formed in a thermodynamically controlled reaction.

Comparison of Experimental and Calculated Spectroscopic Parameters (Methodological Aspect)

A powerful technique for structural elucidation involves the comparison of experimentally measured spectroscopic data with parameters calculated using quantum chemical methods. This approach is particularly valuable for confirming the proposed structure and stereochemistry of a molecule. Although no specific data tables for this compound were found, the methodology applied to its derivatives is well-established.

Typically, after obtaining the optimized geometry of the most stable conformer, further calculations are performed to predict spectroscopic parameters. For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate the chemical shifts of ¹H and ¹³C nuclei. These calculated shifts can then be correlated with the experimental NMR spectrum. A good agreement between the calculated and experimental values provides strong support for the proposed structure.

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These computed frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. The comparison of the calculated vibrational spectrum with the experimental one aids in the assignment of the observed absorption bands to specific vibrational modes of the molecule.

In the absence of specific published data for this compound, the following table illustrates the type of data that would be generated in such a comparative study, based on the analysis of its derivatives.

Table 1: Illustrative Comparison of Experimental and Hypothetical Calculated ¹H NMR Chemical Shifts for a Cis-Hexahydroisobenzofuran System

ProtonExperimental δ (ppm)Calculated δ (ppm)Difference (Δδ)
H-1aData not availableData not availableData not available
H-1bData not availableData not availableData not available
H-3aData not availableData not availableData not available
H-4Data not availableData not availableData not available
H-5Data not availableData not availableData not available
H-6Data not availableData not availableData not available
H-7Data not availableData not availableData not available
H-7aData not availableData not availableData not available

Chemical Transformations and Derivatization of Hexahydroisobenzofuran Scaffolds

Synthesis of Substituted Hexahydroisobenzofuran Derivatives

The functionalization of the hexahydroisobenzofuran scaffold is a key strategy for creating a library of compounds with diverse chemical and biological properties. This involves the introduction of various substituents at multiple positions on the bicyclic ring system.

The introduction of alkyl and aryl groups can be achieved through various C-H activation and cross-coupling strategies. For instance, palladium-catalyzed ortho-C–H alkylation of related arylcarboxylic acids using alkylboron reagents has been demonstrated as a viable method for introducing alkyl chains. nih.gov This approach often utilizes mono-protected amino acid ligands to enhance reactivity and overcome challenges like β-hydride elimination. nih.gov

The incorporation of heteroatoms such as nitrogen, oxygen, sulfur, and phosphorus dramatically expands the chemical space of hexahydroisobenzofuran derivatives. taylorandfrancis.comtaylorandfrancis.com Heteroatoms can alter the electronic properties, polarity, and hydrogen bonding capabilities of the molecule. taylorandfrancis.com Methods for introducing heteroatoms can be direct, such as in the synthesis of 3-substituted benzofurans where heteroatom anions act as super-electron-donors to initiate radical coupling reactions. nih.gov These reactions allow for the formation of C-P, C-S, and C-N bonds at the methyl group position. nih.gov For example, treating 2-iodophenyl allenyl ethers with phosphines, thiols, or anilines in the presence of a strong base can yield 3-functionalized benzofurans bearing heteroatomic groups. nih.gov While these examples relate to the benzofuran (B130515) core, similar principles can be applied to the saturated hexahydroisobenzofuran system, often requiring adaptation of reaction conditions.

The synthesis of triazole-thiones attached to a dihydroisobenzofuran moiety highlights a multi-step pathway beginning with a carbonitrile intermediate. nih.gov This intermediate can be converted to a carboxylic acid, then to a carbohydrazide, which subsequently reacts with substituted phenyl isothiocyanates to form thiosemicarbazides. nih.gov Cyclization of these precursors in the presence of sodium hydroxide (B78521) yields the final 4-substituted phenyl-5-[1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]-2H-1,2,4-triazole-3-thiones. nih.gov

Table 1: Examples of Introduced Substituents on Isobenzofuran (B1246724) Scaffolds

Substituent TypeReagents/MethodResulting MoietyReference
AlkylPd(II) catalyst, Alkylboron reagents, Mono-protected amino acid ligandortho-Alkyl groups on an aryl ring nih.gov
Heteroatom (P, S, N)Heteroatom anions (from phosphines, thiols, anilines), Strong base (LDA, LiHDMS)3-Phosphamethyl, 3-thiomethyl, 3-azamethyl groups on a benzofuran ring nih.gov
Heteroatom (Triazole-thione)Phenyl isothiocyanates, NaOH1,2,4-Triazole-3-thione ring nih.gov

For example, in the synthesis of certain immunosuppressive agents based on mycophenolic acid, which contains a substituted phthalide (B148349) (a related isobenzofuranone structure), amide derivatives were created. taylorandfrancis.com The substitution occurs at the carboxylic acid group, which is attached to the aromatic ring of the phthalide. The introduction of different amine-bearing moieties leads to a variety of amides, with NMR spectral shifts observed at the C(3a) and C(7a) positions, indicating electronic changes within the core ring structure upon functionalization. taylorandfrancis.com

In another instance, the synthesis of 4-substituted phenyl-5-[1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]-2H-1,2,4-triazole-3-thiones demonstrates functionalization at the 5-position of the dihydroisobenzofuran ring system. nih.gov The synthesis begins with 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (B18934), highlighting how an initial functional group at a specific position (C5) serves as a handle for extensive further derivatization. nih.gov

Formation of Related Fused Ring Systems

Beyond simple substitution, the hexahydroisobenzofuran scaffold can be elaborated into more complex fused ring systems, including those containing carboxylic acids, phosphonates, and diols. These transformations often involve the manipulation of existing functional groups or the cleavage and reformation of bonds within the core structure.

The synthesis of carboxylic acid derivatives of the hexahydroisobenzofuran scaffold is a common and crucial transformation, as the carboxylic acid group is a versatile precursor for many other functionalities. libretexts.orglibretexts.org One direct route involves the hydrolysis of a nitrile group. For example, 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile can be hydrolyzed to 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxylic acid using sodium hydroxide in methanol, followed by acidification. nih.gov

Another documented synthesis is that of (3aR,7aR,4S,5S)-1,3,3a,4,5,7a-hexahydro-5-methyl-3-oxoisobenzofuran-4-carboxylic acid. researchgate.netdocumentsdelivered.comnih.gov This compound features a carboxylic acid at the C4 position and a lactone (oxo) group as part of the furan (B31954) ring. Such structures are often accessed through cycloaddition reactions, like the Diels-Alder reaction, where a substituted diene reacts with a dienophile to form the bicyclic system with the desired stereochemistry and functional groups already in place. libretexts.org The resulting carboxylic acid can then be a handle for further modifications, such as esterification or amidation. libretexts.org

The introduction of a phosphonate (B1237965) group creates organophosphorus compounds with potential applications in medicinal chemistry and materials science. The synthesis of phosphonic acids typically proceeds through the hydrolysis of dialkyl or diaryl phosphonate esters. beilstein-journals.org The most common methods for this dealkylation are treatment with concentrated hydrochloric acid at reflux or using the McKenna procedure, which involves reaction with bromotrimethylsilane (B50905) followed by methanolysis. beilstein-journals.org

For benzyl (B1604629) phosphonates, a milder method of deprotection is catalytic hydrogenolysis using a palladium on charcoal (Pd/C) catalyst. beilstein-journals.org While direct phosphonylation of the hexahydroisobenzofuran skeleton is less commonly documented, a general approach would involve creating a halo-substituted hexahydroisobenzofuran derivative. This halo-derivative could then undergo a Michaelis-Arbuzov reaction with a trialkyl phosphite (B83602) to form the corresponding dialkyl phosphonate ester, which can then be hydrolyzed to the target phosphonic acid.

Hexahydroisobenzofuran diols are valuable intermediates, often used as chiral building blocks. Their synthesis can be achieved through several methods, primarily involving the reduction of corresponding oxygenated functional groups or the dihydroxylation of an unsaturated precursor.

One primary route is the reduction of dicarboxylic acids, anhydrides, or lactones. For example, a hexahydroisobenzofuran containing a carboxylic acid and a lactone could be reduced using a strong reducing agent like lithium aluminum hydride (LiAlH4) to yield a diol. The reduction of an ester to a 1,2-diol is a fundamental transformation in organic synthesis. libretexts.org

Alternatively, diols can be synthesized via the dihydroxylation of an alkene. youtube.com If a tetrahydroisobenzofuran (containing one double bond in the carbocyclic ring) is used as a precursor, it can be converted to a cis-diol using reagents like osmium tetroxide (OsO4) or cold, alkaline potassium permanganate (B83412) (KMnO4). youtube.comyoutube.com This reaction is stereospecific, proceeding via syn-addition to give a cis-diol. youtube.com For example, catalytic hydrogenation of enantiopure cis-dihydro-1,2-diol metabolites can produce the corresponding cis-hexahydro-1,2-diol derivatives. researchgate.net

Table 2: Synthesis of Fused Ring System Derivatives

Derivative TypeSynthetic MethodKey ReagentsPrecursorReference
Carboxylic AcidNitrile HydrolysisNaOH, then HClNitrile-substituted isobenzofuran nih.gov
Carboxylic AcidDiels-Alder ReactionSubstituted diene and dienophileAcyclic precursors libretexts.org
PhosphonateDealkylation of EsterConc. HCl or BrSiMe3 then MeOHDialkyl phosphonate ester beilstein-journals.org
DiolDihydroxylationOsO4 or cold KMnO4Tetrahydroisobenzofuran (alkene) youtube.com
DiolCatalytic HydrogenationH2, Rh/C or Pd/C catalystcis-Dihydro-1,2-diol researchgate.net

Interconversion Between Hexahydroisobenzofuran Isomers

The stereochemical configuration of substituents on the hexahydroisobenzofuran ring system is critical for its interaction with biological targets. The interconversion between different isomers, particularly between endo and exo forms, is a key aspect of its chemistry. This isomerization, often referred to as epimerization, can be achieved under specific reaction conditions, typically involving base or acid catalysis.

While direct studies on the isomerization of the parent cis-1,3,3a,4,5,7a-hexahydroisobenzofuran are not extensively documented, the principles can be understood from studies on closely related derivatives, such as those of 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid (endothall). For instance, the epimerization of diesters of diendo- or diexo-oxanorbornane- and -norbornane-2,3-dicarboxylates can lead to the formation of exo-endo or endo-exo dicarboxylic acids. u-szeged.hu

A common strategy for inducing epimerization involves the use of a base to deprotonate a carbon atom adjacent to a carbonyl group, forming an enolate intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of stereoisomers. In the context of a substituted hexahydroisobenzofuran, such as a derivative containing a carboxylate or an acyl group, this process can be utilized to convert a less stable isomer into a more stable one or to create a library of stereoisomers for biological screening.

For example, the endo-3-aroyl-bicyclo[2.2.1]heptane-2-carboxylic acid can be smoothly transformed into the corresponding exo-aroyl derivative when refluxed in the presence of a catalytic amount of a strong acid or a tertiary amine base in a suitable solvent like toluene. u-szeged.hu This type of endo to exo epimerization is also observed during the esterification of similar systems. u-szeged.hu The lability of the cis form in hot aqueous alkali has also been noted to result in the formation of the trans isomer as an artifact in the synthesis of aroylcyclohexane-carboxylic acids. u-szeged.hu

These examples highlight the potential for stereochemical inversion within the hexahydroisobenzofuran framework, a process that is highly dependent on the nature of the substituents and the reaction conditions employed.

Precursor IsomerReagents/ConditionsProduct IsomerReference
diendo-oxanorbornane-2,3-dicarboxylateBase or Acid Catalysisendo-exo-dicarboxylic acid u-szeged.hu
endo-3-aroylbicyclo[2.2.1]heptane-2-carboxylic acidToluene, reflux with catalytic acid or baseexo-3-aroylbicyclo[2.2.1]heptane-2-endo-carboxylic acid u-szeged.hu
cis-(4-methoxybenzoyl)cyclohexane-1-carboxylic acidHot aqueous alkalitrans-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid u-szeged.hu

Synthesis of Biologically Relevant Analogues for Mechanistic Inquiry

The synthesis of analogues of the hexahydroisobenzofuran scaffold is a critical endeavor for probing biological mechanisms and developing new therapeutic agents. A significant portion of this research has been inspired by the natural product cantharidin (B1668268), which features a related 7-oxabicyclo[2.2.1]heptane core structure. Cantharidin is a known inhibitor of protein phosphatases 1 (PP1) and 2A (PP2A), and its analogues are widely studied for their potential as anticancer agents.

The core of many synthetic routes to these analogues is the Diels-Alder reaction between a furan derivative and a dienophile, such as maleic anhydride (B1165640) or its derivatives. This cycloaddition reaction typically yields endo and exo adducts, which can then be further modified. For instance, the Diels-Alder addition of furan to maleic anhydride can produce 5,6-dehydronorcantharidins, which serve as precursors for a variety of analogues.

Subsequent chemical transformations can include hydrogenation of the double bond, ring-opening of the anhydride, and esterification or amidation to introduce diverse functionalities. For example, two series of anhydride-modified cantharidin analogues have been synthesized. One series was prepared through a one-pot hydrogenation-ring-opening-esterification procedure, while another was synthesized via acid-catalyzed acetal (B89532) formation.

These synthetic efforts have yielded a range of analogues with varying biological activities. The inhibitory potency against PP1 and PP2A, as well as the cytotoxic effects on various cancer cell lines, are key parameters evaluated in these studies. For example, certain anhydride-modified cantharidin analogues have demonstrated moderate selectivity for PP2A and have shown low micromolar inhibition, comparable in some cases to cantharidin itself. The anticancer activity of these analogues often varies depending on the specific cancer cell line being tested, with some showing selective cytotoxicity towards colon tumor cell lines.

The structure-activity relationship studies of these analogues provide valuable insights into the molecular features required for biological activity. It has been observed that analogues capable of facile ring-opening of the anhydride or those possessing a single carboxylate group are often good inhibitors of PP1 and PP2A, which generally correlates with their anticancer activity.

PrecursorsKey ReactionsAnalogue TypeBiological Activity Investigated
Furan, Maleic AnhydrideDiels-Alder reaction5,6-dehydronorcantharidinsPP1/PP2A inhibition, Anticancer
Cantharidin, Various AminesAnhydride ring-opening and amidationN-substituted cantharidinamidesInsecticidal, PP1/PP2A inhibition
Norcantharidin, Primary AminesReaction in the presence of triethylamineAnhydride-modified analoguesInsecticidal
CantharidinHydrogenation, Ring-opening, EsterificationEsterified cantharidin derivativesPP1/PP2A inhibition, Anticancer
CantharidinAcid-catalyzed acetal formationAcetal-containing analoguesPP1/PP2A inhibition, Anticancer

Future Research Directions and Unexplored Avenues in Cis 1,3,3a,4,5,7a Hexahydroisobenzofuran Chemistry

Development of Novel Stereoselective Synthetic Methodologies

The precise control of stereochemistry is paramount in modern organic synthesis. For the cis-1,3,3a,4,5,7a-hexahydroisobenzofuran framework, future research will likely concentrate on advancing stereoselective synthetic methods beyond classical approaches.

A primary and effective method for creating the cis-fused bicyclo[4.3.0] molecular framework of hexahydroisobenzofuran is the Diels-Alder reaction. For instance, the reaction between a diene, such as (2E,4E)-hexa-2,4-dien-1-ol, and a dienophile like maleic anhydride (B1165640), directly yields a cis-fused product. researchgate.net The initial adduct from such a reaction can then undergo further transformations, like nucleophilic acyl substitution, to produce derivatives such as all-cis-1,3,3a,4,5,7a-hexahydro-5-methyl-3-oxo-4-isobenzofurancarboxylic acid. youtube.com

Future explorations in this area could involve:

Asymmetric Catalysis: The development of novel chiral catalysts (organocatalysts or transition-metal complexes) to induce enantioselectivity in the key bond-forming reactions, particularly the Diels-Alder cycloaddition. This would allow for the direct synthesis of specific enantiomers of hexahydroisobenzofuran derivatives, which is crucial for applications in medicinal chemistry and materials science.

Organocatalyzed Pathways: Expanding the use of organocatalysis for the synthesis of related dihydrobenzofurans could be adapted to the hexahydroisobenzofuran core. nih.gov For example, asymmetric Michael addition/hemiketalization reactions, catalyzed by chiral organic molecules, could offer new routes to highly functionalized and enantiomerically enriched hexahydroisobenzofuran systems. nih.gov

Synthetic Strategy Description Potential Advancement
Diels-Alder Reaction Cycloaddition of a conjugated diene and a dienophile to form the core bicyclic structure. researchgate.netUse of chiral Lewis acids or organocatalysts to achieve high enantioselectivity.
Organocatalysis Employment of small organic molecules to catalyze key bond-forming steps. nih.govDesign of novel cascade reactions initiated by asymmetric conjugate additions. nih.gov
Catalytic Reduction Reduction of unsaturated precursors to obtain the saturated hexahydro- framework. researchgate.netDevelopment of stereoselective hydrogenation catalysts for controlling the cis-fusion.

Advanced Mechanistic Insights into Complex Reactions and Selectivity

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and for the rational design of new ones. For this compound, future mechanistic studies will be essential to unravel the factors governing selectivity.

The relative stereochemistry of the molecule can be rigorously confirmed using advanced NMR techniques. For example, 2D NMR experiments like H-H COSY can be used to unequivocally assign the protons and confirm the 'all-cis' configuration of substituents on the hexahydroisobenzofuran core, which is a direct consequence of the Diels-Alder reaction mechanism. youtube.com

Future research should focus on:

Transition State Analysis: Utilizing computational chemistry to model the transition states of key reactions, such as the Diels-Alder cycloaddition. This can provide insights into the origins of stereoselectivity and help in the rational design of catalysts that favor the formation of the desired cis-isomer.

Kinetic Studies: Performing detailed kinetic analysis of the synthetic reactions to understand the reaction rates and the influence of various parameters (catalyst loading, temperature, solvent) on the reaction outcome.

Intermediate Trapping and Spectroscopic Analysis: Employing in-situ spectroscopic techniques (e.g., rapid-injection NMR, IR) to detect and characterize transient intermediates in complex reaction pathways. This experimental evidence is vital for validating proposed mechanisms. For example, understanding the intermediates in extended Pummerer annulation or base-induced cyclizations could inspire new routes to functionalized isobenzofurans. divyarasayan.org

Computational Design of Novel Hexahydroisobenzofuran Architectures and Reaction Pathways

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating chemical discovery. researchgate.net These methods can be powerfully applied to the this compound system to explore new chemical space and predict reaction outcomes before committing to laboratory synthesis.

Future research in this domain will likely involve:

Virtual Library Generation: Creating large virtual libraries of novel hexahydroisobenzofuran derivatives by computationally modifying the core structure with various functional groups. researchgate.net These libraries can then be screened in-silico for desired electronic, steric, or biological properties.

DFT-Based Mechanistic Exploration: Using Density Functional Theory (DFT) to map out entire reaction energy profiles for potential new synthetic routes. nih.gov This can help identify the most energetically favorable pathways and predict potential side reactions, guiding experimental efforts toward more efficient syntheses.

Design of Functional Molecules: Employing molecular dynamics simulations and other computational tools to design hexahydroisobenzofuran-based molecules with specific functions, such as tailored self-assembly properties or the ability to bind to a biological target. nih.gov This involves understanding the interplay between molecular structure and macroscopic properties. nih.gov

Computational Approach Application to Hexahydroisobenzofuran Expected Outcome
Virtual Screening Generation and filtering of a library of derivatives with diverse substituents. researchgate.netIdentification of candidates with promising properties for targeted applications.
DFT Calculations Modeling transition states and reaction energy profiles for synthetic pathways. nih.govRational catalyst design and prediction of stereochemical outcomes.
Molecular Dynamics Simulating the behavior of oligomers or polymers containing the hexahydroisobenzofuran unit. nih.govDesign of novel materials with specific self-assembling or morphological characteristics. nih.gov

Integration with Green Chemistry Principles for Sustainable Synthesis

The imperative to develop environmentally benign chemical processes is a central theme in modern chemistry. beilstein-journals.org Future research on this compound must prioritize the integration of green chemistry principles to ensure sustainability. unibo.it

The goal is to design synthetic processes that are not only efficient but also minimize hazards, reduce waste, and use resources responsibly. nih.gov This involves a holistic approach to the entire lifecycle of the synthesis. nih.gov

Key areas for development include:

Benign Solvents and Conditions: Moving away from hazardous organic solvents towards greener alternatives like water, supercritical fluids, or solvent-free reaction conditions. nih.gov Research into performing Diels-Alder reactions or subsequent functionalizations in these media will be a significant step forward.

Atom Economy and Waste Reduction: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product (high atom economy). hse.ru This can be achieved through cascade reactions and by avoiding the use of stoichiometric reagents that generate large amounts of waste. hse.ru The use of green metrics, such as Process Mass Intensity (PMI), will be essential for evaluating and comparing the environmental footprint of different synthetic strategies. unibo.it

Renewable Feedstocks and Catalysis: Exploring the use of starting materials derived from renewable biomass. hse.ru Additionally, the development of recoverable and reusable heterogeneous catalysts can significantly reduce waste and process costs. beilstein-journals.org

Energy Efficiency and Electrosynthesis: Investigating energy-efficient technologies like electrosynthesis, which uses electricity as a "green reagent" to drive reactions under ambient conditions. osti.gov This approach could open new, sustainable pathways for the oxidation or reduction steps often required in the synthesis of complex organic molecules. osti.gov

By focusing on these future research directions, the scientific community can significantly advance the chemistry of this compound, paving the way for the development of novel molecules and materials through methods that are stereochemically precise, mechanistically understood, intelligently designed, and environmentally sustainable.

Q & A

Q. Basic Research Focus

  • Methodological Answer :
    For structural elucidation, combine X-ray crystallography (to resolve stereochemistry and confirm bicyclic frameworks) with IR spectroscopy (to identify carbonyl and ether functional groups). In , X-ray diffraction (Bruker APEX2) resolved the (3aR,7aR) configuration of a related hexahydroisobenzofuran derivative, while provides IR spectral data (e.g., 1770–1740 cm⁻¹ for cyclic ketones) for analogous compounds. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for tracking proton environments and substituent effects, as demonstrated in stereochemical analyses of similar isobenzofurans .

How can researchers optimize synthetic routes for this compound derivatives while minimizing side products?

Q. Basic Research Focus

  • Methodological Answer :
    Prioritize stepwise annulation strategies (e.g., Diels-Alder reactions or acid-catalyzed cyclizations) to control ring formation. highlights the use of stereoselective catalysis (e.g., chiral auxiliaries) to achieve high enantiomeric purity. Monitor reaction progress via Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to isolate intermediates. For purification, employ gradient silica-gel column chromatography with nonpolar eluents (hexane/ethyl acetate) to separate bicyclic products from linear byproducts .

What experimental approaches resolve discrepancies in reported bioactivity data for this compound derivatives?

Q. Advanced Research Focus

  • Methodological Answer :
    Address variability by standardizing bioassay protocols (e.g., fixed cell lines, consistent solvent controls) and validating compound purity (>95% via HPLC). In , phytotoxic activity was assessed using in vitro seedling growth assays (e.g., lettuce or wheat coleoptiles) with dose-response curves. For antiviral studies (), use plaque reduction assays with IC₅₀ calculations. Cross-validate results with computational models (e.g., molecular docking) to correlate structural features (e.g., substituent electronegativity) with activity trends .

How can computational methods predict the reactivity and stability of this compound derivatives under varying conditions?

Q. Advanced Research Focus

  • Methodological Answer :
    Apply Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to model ring strain, transition states, and substituent effects. utilized DFT to analyze hydrogen-bonding interactions in hydroxylated derivatives. For stability studies, simulate degradation pathways (e.g., hydrolysis of the furan ring) using Molecular Dynamics (MD) under simulated physiological conditions. Validate predictions with accelerated stability testing (e.g., 40°C/75% RH for 6 months) and HPLC-MS degradation profiling .

What strategies ensure reproducibility in synthesizing enantiomerically pure this compound derivatives?

Q. Advanced Research Focus

  • Methodological Answer :
    Use asymmetric catalysis (e.g., chiral Lewis acids) or enzymatic resolution to enhance enantioselectivity. achieved >99% enantiomeric excess (ee) via chiral-pool synthesis. Characterize purity using Polarimetry and Chiral HPLC with cellulose-based columns. For batch consistency, implement Process Analytical Technology (PAT) tools (e.g., in-situ FTIR) to monitor stereochemical outcomes in real time .

How should researchers design experiments to evaluate the environmental impact of this compound derivatives?

Q. Advanced Research Focus

  • Methodological Answer :
    Conduct ecotoxicity assays using OECD guidelines (e.g., Daphnia magna immobilization or algae growth inhibition). Analyze environmental persistence via hydrolytic stability tests (pH 4–9, 25–50°C) and soil half-life studies. references standardized environmental analysis protocols for chlorinated dibenzofurans, adaptable for assessing biodegradation pathways using LC-MS/MS .

What analytical techniques validate the thermal stability of this compound derivatives for material science applications?

Q. Advanced Research Focus

  • Methodological Answer :
    Perform Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine decomposition temperatures (Td) and glass transition points (Tg). Coupled with Gas Chromatography-Mass Spectrometry (GC-MS), these methods identify volatile degradation products. ’s IR data can cross-reference thermal decomposition mechanisms (e.g., loss of carbonyl groups) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.